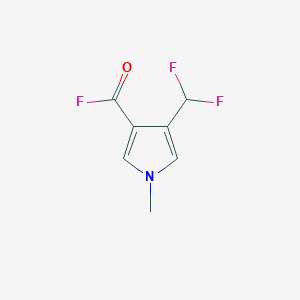
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride is a fluorinated organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. The presence of difluoromethyl and carbonyl fluoride groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrrole derivatives using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer CF₂H groups to pyrrole derivatives. The use of catalytic systems can enhance the efficiency and selectivity of the reaction, making it feasible for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl fluoride group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbonyl fluoride group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrrole oxides, while reduction can produce difluoromethylated pyrrole alcohols .
Applications De Recherche Scientifique
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The difluoromethyl group can mimic functional groups in biologically active molecules, allowing the compound to bind to specific sites and modulate biological pathways . The carbonyl fluoride group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride
- 4-(Difluoromethyl)-1-ethyl-1H-pyrrole-3-carbonyl fluoride
- 4-(Difluoromethyl)-1-methyl-1H-pyrrole-2-carbonyl fluoride
Uniqueness: 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carbonyl fluoride stands out due to its specific combination of difluoromethyl and carbonyl fluoride groups, which impart unique reactivity and stability. Compared to its analogs, this compound offers distinct advantages in terms of selectivity and efficiency in chemical reactions, making it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
448236-05-3 |
|---|---|
Formule moléculaire |
C7H6F3NO |
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-methylpyrrole-3-carbonyl fluoride |
InChI |
InChI=1S/C7H6F3NO/c1-11-2-4(6(8)9)5(3-11)7(10)12/h2-3,6H,1H3 |
Clé InChI |
PJJCTPOASFFHOU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=C1)C(=O)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















